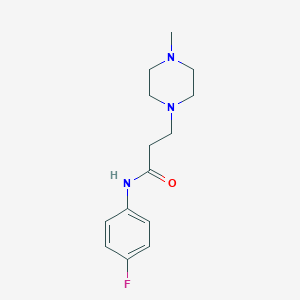![molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)
Methyl 2-[2-(chloromethyl)phenyl]acetate
Vue d'ensemble
Description
Methyl 2-[2-(chloromethyl)phenyl]acetate, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound that is widely used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The purpose of
Applications De Recherche Scientifique
Methyl 2-[2-(chloromethyl)phenyl]acetate has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs. Methyl 2-[2-(chloromethyl)phenyl]acetate is also used as an intermediate in the synthesis of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(chloromethyl)phenyl]acetate is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. The active form of Methyl 2-[2-(chloromethyl)phenyl]acetate is thought to inhibit the activity of certain enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[2-(chloromethyl)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Methyl 2-[2-(chloromethyl)phenyl]acetate has also been shown to have antihistaminic effects, which could be useful in the treatment of allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-[2-(chloromethyl)phenyl]acetate is its ease of synthesis. It can be produced in large quantities at a relatively low cost, making it a popular choice for lab experiments. However, one of the limitations of Methyl 2-[2-(chloromethyl)phenyl]acetate is its potential toxicity. It has been shown to be toxic to certain cell lines, and caution should be taken when handling and using it in experiments.
Orientations Futures
There are many potential future directions for the study of Methyl 2-[2-(chloromethyl)phenyl]acetate. One area of research could be focused on further understanding its mechanism of action and how it interacts with specific enzymes in the body. Another potential direction could be the development of new pharmaceuticals and agrochemicals based on Methyl 2-[2-(chloromethyl)phenyl]acetate. Finally, more studies could be conducted to investigate the potential toxicity of Methyl 2-[2-(chloromethyl)phenyl]acetate and how it can be safely used in lab experiments.
Propriétés
Nom du produit |
Methyl 2-[2-(chloromethyl)phenyl]acetate |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
methyl 2-[2-(chloromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
MKQGUCPIBZQIRP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=CC=C1CCl |
SMILES canonique |
COC(=O)CC1=CC=CC=C1CCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)


